

# Application Notes and Protocols for Acid Red 260 in Histology

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acid Red 260, also known as Acid Red 18 or C.I. 16255, is a synthetic, water-soluble anionic dye belonging to the azo class.[1] While extensively utilized in the textile and leather industries for its vibrant red hue under acidic conditions, its application in biological staining is also recognized.[1][2][3] In histology, Acid Red 260 can be employed as a cytoplasmic counterstain, providing a contrasting color to nuclear stains like hematoxylin. Its acidic nature allows it to bind to basic (acidophilic) components of the cytoplasm and extracellular matrix, such as proteins.[4] [5]

These application notes provide a detailed protocol for the use of **Acid Red 260** as a cytoplasmic stain in routine histological preparations.

### **Product Information**



Property	Value	Reference
Synonyms	Acid Red 18, C.I. 16255	
CAS Number	12239-07-5	[1]
Molecular Formula	C20H13N2Na3O10S3	
Appearance	Red powder	[6]
Solubility	Soluble in water	
Recommended pH for Dyeing	5.0 - 6.5	[7]

## **Health and Safety Precautions**

**Acid Red 260** is considered hazardous and may cause skin and eye irritation.[6][8] Ingestion may be harmful.[6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.

#### Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles.[6][9]
- Hand Protection: Wear appropriate protective gloves.[6][9]
- Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[6][9]

#### First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
- Skin Contact: Wash off with soap and plenty of water.
- Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]



For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[6] [8][9][10]

## Experimental Protocol: Acid Red 260 as a Cytoplasmic Counterstain

This protocol outlines the use of **Acid Red 260** as a counterstain for paraffin-embedded tissue sections following nuclear staining with a standard alum hematoxylin (e.g., Mayer's or Harris's).

- 4.1. Required Reagents and Materials
- Acid Red 260 (C.I. 16255)
- · Distilled or deionized water
- Glacial acetic acid
- Standard paraffin-embedded tissue sections on slides
- Staining jars
- Coverslips
- Mounting medium (resinous)
- Ethanol (graded series: 100%, 95%, 70%)
- Xylene or xylene substitute
- Alum hematoxylin solution (e.g., Mayer's or Harris's)
- Acid-alcohol (e.g., 1% HCl in 70% ethanol)
- Scott's tap water substitute or other bluing agent
- 4.2. Solution Preparation
- 1% Acid Red 260 Stock Solution:



- Weigh 1.0 g of Acid Red 260 powder.
- · Dissolve in 100 mL of distilled water.
- Stir until fully dissolved. The solution should be a vibrant red.
- Filter the solution before use to remove any undissolved particles.

#### 0.5% Acid Red 260 Staining Solution:

- Take 50 mL of the 1% Acid Red 260 stock solution.
- Add 50 mL of distilled water.
- Add 0.5 mL of glacial acetic acid to acidify the solution (final concentration 0.5%). The acidic pH enhances staining.
- Mix well. This working solution is stable at room temperature for several weeks.

#### 4.3. Staining Procedure

This procedure assumes that the paraffin-embedded tissue sections have been properly fixed, processed, and mounted on slides.

- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene (or xylene substitute) for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Rinse in 70% ethanol for 3 minutes. e. Rinse in running tap water for 5 minutes.
- Nuclear Staining: a. Immerse slides in alum hematoxylin solution for 5-10 minutes (time may vary depending on the hematoxylin used and tissue type). b. Rinse in running tap water for 5 minutes.
- Differentiation: a. Dip slides briefly (1-5 seconds) in acid-alcohol to remove excess hematoxylin. b. Immediately rinse in running tap water. Check staining intensity microscopically; nuclei should be distinct and the cytoplasm clear.



- Bluing: a. Immerse slides in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds, or in running tap water for 5-10 minutes, until nuclei turn blue. b. Rinse in running tap water.
- Cytoplasmic Staining with Acid Red 260: a. Immerse slides in the 0.5% Acid Red 260 staining solution for 1-3 minutes. Staining time may need to be optimized based on tissue type and desired intensity. b. Briefly rinse in distilled water to remove excess stain.
- Dehydration and Clearing: a. Dehydrate slides quickly through 95% ethanol (2 changes, 10 dips each).
   b. Dehydrate in 100% ethanol (2 changes, 1 minute each).
   c. Clear in two changes of xylene (or xylene substitute) for 3 minutes each.
- Mounting: a. Apply a drop of resinous mounting medium to the tissue section. b. Carefully
  place a coverslip over the tissue, avoiding air bubbles. c. Allow the mounting medium to
  cure.

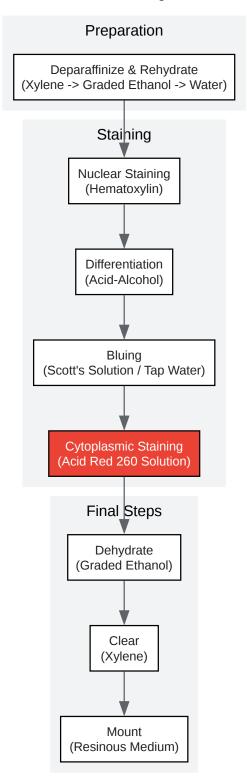
#### 4.4. Expected Results

- Nuclei: Blue to purple
- Cytoplasm, Muscle, Keratin, Collagen: Shades of red to pink
- Erythrocytes: Bright red

## **Experimental Workflow Diagram**



#### Acid Red 260 Staining Workflow



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Caption: Workflow for histological staining using Acid Red 260.



**Troubleshooting** 

Issue	Possible Cause(s)	Suggested Solution(s)
Weak or No Red Staining	- Staining time too short- Staining solution too old or pH incorrect- Excessive time in dehydrating alcohols	- Increase staining time in Acid Red 260 solution- Prepare fresh staining solution and ensure it is acidic- Dehydrate quickly after staining
Overstaining with Red	- Staining time too long- Staining solution too concentrated	- Reduce staining time in Acid Red 260 solution- Dilute the staining solution (e.g., to 0.25%)
Poor Nuclear-Cytoplasmic Contrast	- Hematoxylin staining too weak or too strong- Differentiation step incorrect	- Optimize hematoxylin staining time- Adjust differentiation time to ensure clear nuclei without background staining
Precipitate on Section	- Staining solution not filtered	- Filter the Acid Red 260 solution before use

## Conclusion

**Acid Red 260** serves as an effective and vibrant acid counterstain in histological applications. This protocol provides a standardized method for its use, which can be optimized for specific research needs. Proper safety precautions are essential when handling this and other laboratory chemicals.

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